2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide
Overview
Description
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide is a chemical compound belonging to the class of heterocyclic organic compounds It features a fused benzene and oxazepine ring system, which is substituted at the 7-position with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino alcohols or amino acids, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Addition: Various electrophiles and nucleophiles can be used to add new groups to the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can have different physical and chemical properties, making them useful for further research and applications.
Scientific Research Applications
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.
Industry: Its derivatives are used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide exerts its effects involves interactions with molecular targets and pathways. The carboxamide group can form hydrogen bonds with biological targets, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Benzodiazepines: These compounds share a similar fused ring structure but differ in the presence of nitrogen atoms in the ring system.
Oxazepines: These compounds have a similar ring structure but lack the carboxamide group.
Thiazepines: These compounds are similar but contain sulfur atoms instead of oxygen in the ring system.
Uniqueness: 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide is unique due to its specific combination of a fused benzene and oxazepine ring system with a carboxamide group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{12}N_{2}O_{2}
- Molecular Weight : 204.23 g/mol
The compound features a bicyclic structure that includes an oxazepine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act through:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and proteases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : Its ability to bind to certain receptors may modulate neurotransmitter levels and contribute to its neuropharmacological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value of 15 μM against MDA-MB-231 breast cancer cells, indicating potent anti-proliferative effects .
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound:
- Antifungal Activity : In a study assessing various derivatives of oxazepines, this compound showed promising antifungal activity against Candida species with an EC50 value of 0.5 μg/mL .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases:
- Neuroprotection : It was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound. The researchers synthesized several derivatives and tested their cytotoxicity against a panel of cancer cell lines. The results indicated that modifications to the carboxamide group significantly enhanced the anticancer activity .
Study 2: Antimicrobial Activity
In another research effort focused on antimicrobial agents derived from oxazepines, the compound was tested against both Gram-positive and Gram-negative bacteria. It exhibited broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL depending on the bacterial strain .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key differences in biological activity:
Compound Name | Structure | Anticancer IC50 (μM) | Antifungal EC50 (μg/mL) |
---|---|---|---|
This compound | Structure | 15 | 0.5 |
Ethyl 2-(3-methyl)-benzoxazepine-7-carboxylate | Structure | 25 | 1.0 |
4-Acetyl-2-(3-methyl)-benzoxazepine | Structure | 20 | 0.8 |
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)7-1-2-9-8(5-7)6-12-3-4-14-9/h1-2,5,12H,3-4,6H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGYUNBWHAUQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.